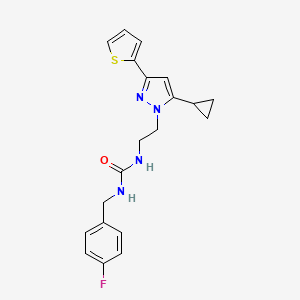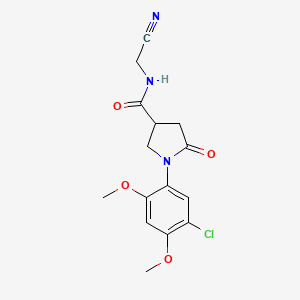
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has piqued the interest of researchers due to its potential applications in various scientific fields. This compound incorporates unique functional groups, allowing for diverse chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves several steps:
Formation of the Pyrazole Ring: : Initially, the pyrazole ring can be formed through a cyclization reaction between a hydrazine and a diketone or β-keto ester.
Introduction of Thiophene: : The thiophene ring can be introduced via a Stille or Suzuki coupling reaction, which allows for the connection of thiophene with the pyrazole ring.
Alkylation: : The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Urea Moiety: : Finally, the urea group is synthesized by reacting an isocyanate with an amine, which can be synthesized beforehand or introduced in situ.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow chemistry techniques to enhance reaction efficiency, yield, and safety. The use of automated systems to carefully control reaction parameters is crucial in such a setting.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction can occur at various sites, including the nitro group (if present) using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be carried out, especially at the aromatic rings, using reagents like sodium methoxide in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidizing Agents: : MCPBA, hydrogen peroxide.
Reducing Agents: : LiAlH₄, palladium on carbon (Pd/C) with hydrogen gas.
Substituting Agents: : Sodium methoxide, sodium hydride.
Major Products Formed
Oxidized thiophene derivatives.
Reduced pyrazole derivatives.
Substituted benzyl-urea derivatives.
科学的研究の応用
Chemistry
As a building block in organic synthesis for the development of more complex molecules.
As a ligand in coordination chemistry.
Biology
Potentially as a probe to study enzyme-substrate interactions due to its functional diversity.
Medicine
Research into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
Molecular Targets and Pathways
The compound interacts with biological targets through hydrogen bonding, pi-pi stacking, and Van der Waals interactions.
Potential inhibition or activation of specific enzymes due to its structural conformation and functional groups.
類似化合物との比較
Comparison with Other Compounds
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea: : Similar, but lacks the fluorine atom, which can significantly alter its pharmacokinetic properties.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea: : Lacks the thiophene ring, which can impact its reactivity and biological interactions.
Uniqueness
The combination of a pyrazole ring, a thiophene group, and a fluorobenzyl moiety makes 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea unique in its ability to undergo diverse chemical reactions and interact with various biological targets
特性
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-16-7-3-14(4-8-16)13-23-20(26)22-9-10-25-18(15-5-6-15)12-17(24-25)19-2-1-11-27-19/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKUIMPTARCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2470273.png)





![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)

![3,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2470291.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

